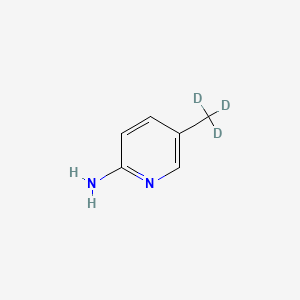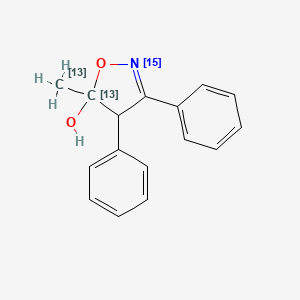
4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-13C2, 15N
概要
説明
“4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-13C2, 15N” is a chemical compound with the molecular formula C1413C2H1515NO2 and a molecular weight of 256.27 . It is used for proteomics research . It is an intermediate for the preparation of Isotope Labelled Valdecoxib .
Molecular Structure Analysis
The molecular structure of “4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-13C2, 15N” consists of 14 carbon atoms (including 2 carbon-13 isotopes), 15 hydrogen atoms, 1 nitrogen-15 isotope, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-13C2, 15N” are not fully detailed in the available resources. It is known to be an off-white solid .科学的研究の応用
Drug Synthesis and Development
The compound’s structure suggests potential utility in the synthesis of diverse pharmaceuticals. For example, similar compounds have been used to develop protocols for creating pyridazinones, which are important in medicinal chemistry due to their biological activities .
Anti-tubercular Agents
Compounds with a similar structure have been synthesized for docking studies against tuberculosis proteins . The unique isotopic labeling of “4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-13C2, 15N” could enhance the understanding of drug interactions at the molecular level.
Computational Chemistry
The structural analogs of this compound have been used in CoMSIA studies, which are comparative molecular similarity index analyses used in drug design . The labeled isotopes in the compound could provide more detailed data for computational models.
Organic Synthesis
Related compounds have been obtained through cyclization modes of amino acid-derived enamino amides . This suggests that “4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-13C2, 15N” could be used to study new synthetic pathways or improve existing ones.
Proteomics Research
The compound is available for purchase specifically for proteomics research . Its isotopic labels make it a valuable tool for tracing and quantifying proteins in complex biological systems.
Safety And Hazards
特性
IUPAC Name |
5-(113C)methyl-3,4-diphenyl-(513C,215N)4H-1,2-oxazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-16(18)14(12-8-4-2-5-9-12)15(17-19-16)13-10-6-3-7-11-13/h2-11,14,18H,1H3/i1+1,16+1,17+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFHVOCXHGAVHL-JZTCLKRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C]1(C(C(=[15N]O1)C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-13C2, 15N | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate)](/img/structure/B564244.png)
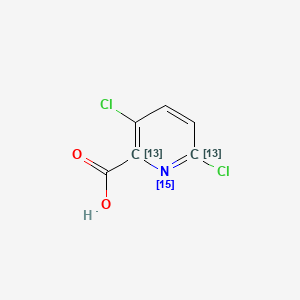
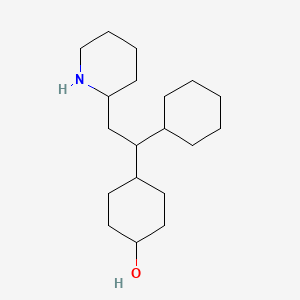
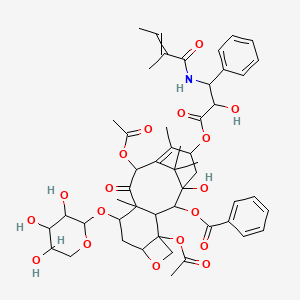
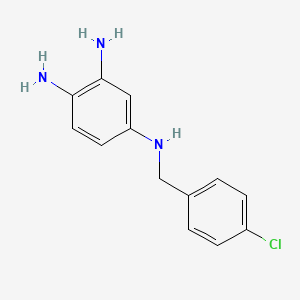


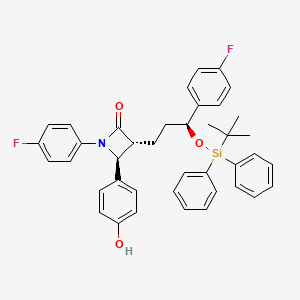
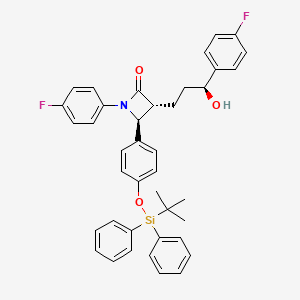

![3-Benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B564263.png)
